

A Head-to-Head Comparison of Commercially Available Somatostatin-28 (SS28) ELISA Kits

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Compound of Interest

Compound Name: SS28

Cat. No.: B12427193

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For researchers, scientists, and drug development professionals, the accurate quantification of Somatostatin-28 (**SS28**), a crucial peptide hormone regulating endocrine and nervous system functions, is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and specific method for this purpose. This guide provides a head-to-head comparison of several commercially available **SS28** ELISA kits, presenting their key performance characteristics to aid in selecting the most suitable kit for your research needs. The data presented here is based on manufacturer-provided information and aims to offer an objective overview. For optimal results, it is always recommended to perform in-house validation of the chosen kit with your specific sample types.

Performance Characteristics of SS28 ELISA Kits

The following table summarizes the key quantitative data for various **SS28** ELISA kits. These parameters are critical for assessing the performance and suitability of a kit for your specific experimental requirements.

Manufacturer/Distributor	Kit Name	Catalog Number	Sensitivity (Minimum Detectable Concentration)	Detection Range	Sample Type(s)
Phoenix Pharmaceuticals, Inc.	Somatostatin-28 (Human, Rat, Mouse, Porcine) - EIA Kit	EK-060-14	0.06 ng/mL	0 - 25 ng/mL	Plasma, Tissue Extracts, CSF
OriGene Technologies, Inc.	Somatostatin-28 ELISA Kit	S-1406	IC50: 0.5 ng/mL	0 - 25 ng/mL	Not Specified
RayBiotech, Inc.	Somatostatin ELISA Kit (Competitive)	EIA-SOM-1	10.9 pg/mL	0.1 - 1,000 ng/mL	Serum, Plasma, Cell Culture Supernatants
MyBioSource, Inc.	Human Somatostatin (SST) ELISA Kit	MBS728500	0.1 ng/mL	0 - 25 ng/mL	Serum, Plasma, Cell Culture Supernatants
Invitrogen (Thermo Fisher Scientific)	Human Somatostatin Competitive ELISA Kit	EEL180	4.69 pg/mL	7.81 - 500 pg/mL	Serum, Plasma, Cell Lysate
Biomatik	Human Somatostatin (SST) ELISA Kit	EKU07323	< 3 pg/ml	7.8 - 500 pg/mL	Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants

Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on the experimental conditions and sample matrix. Direct comparison between kits should be interpreted with caution as methodologies for determining these values may differ between manufacturers.

Experimental Protocols

While specific protocols may vary slightly between manufacturers, the general workflow for a competitive ELISA, a common format for small molecules like **SS28**, is outlined below. For detailed instructions, always refer to the manual provided with the specific kit.

General Competitive ELISA Protocol

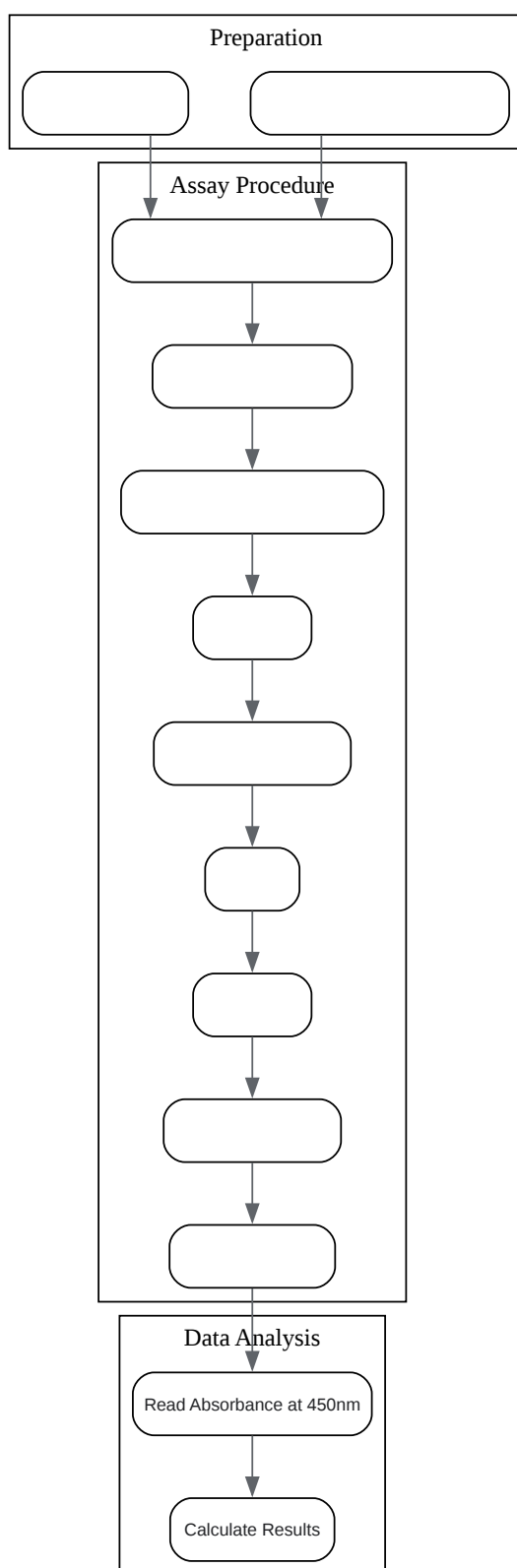
- **Reagent Preparation:** Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. This may involve reconstituting lyophilized components and diluting concentrated solutions.
- **Standard and Sample Addition:** Add a specific volume of the standards and samples to the wells of the microplate pre-coated with an anti-**SS28** antibody.
- **Biotinylated **SS28** Addition:** Add a fixed amount of biotinylated **SS28** to each well. This will compete with the **SS28** in the sample for binding to the coated antibody.
- **Incubation:** Incubate the plate for a specified time and temperature to allow for the competitive binding reaction to reach equilibrium.
- **Washing:** Wash the wells multiple times with the provided wash buffer to remove any unbound reagents.
- **Streptavidin-HRP Addition:** Add Streptavidin-HRP conjugate to each well. The streptavidin will bind to the biotinylated **SS28** that is bound to the antibody.
- **Incubation:** Incubate the plate to allow the Streptavidin-HRP to bind.
- **Washing:** Perform another series of washes to remove unbound Streptavidin-HRP.
- **Substrate Addition:** Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of

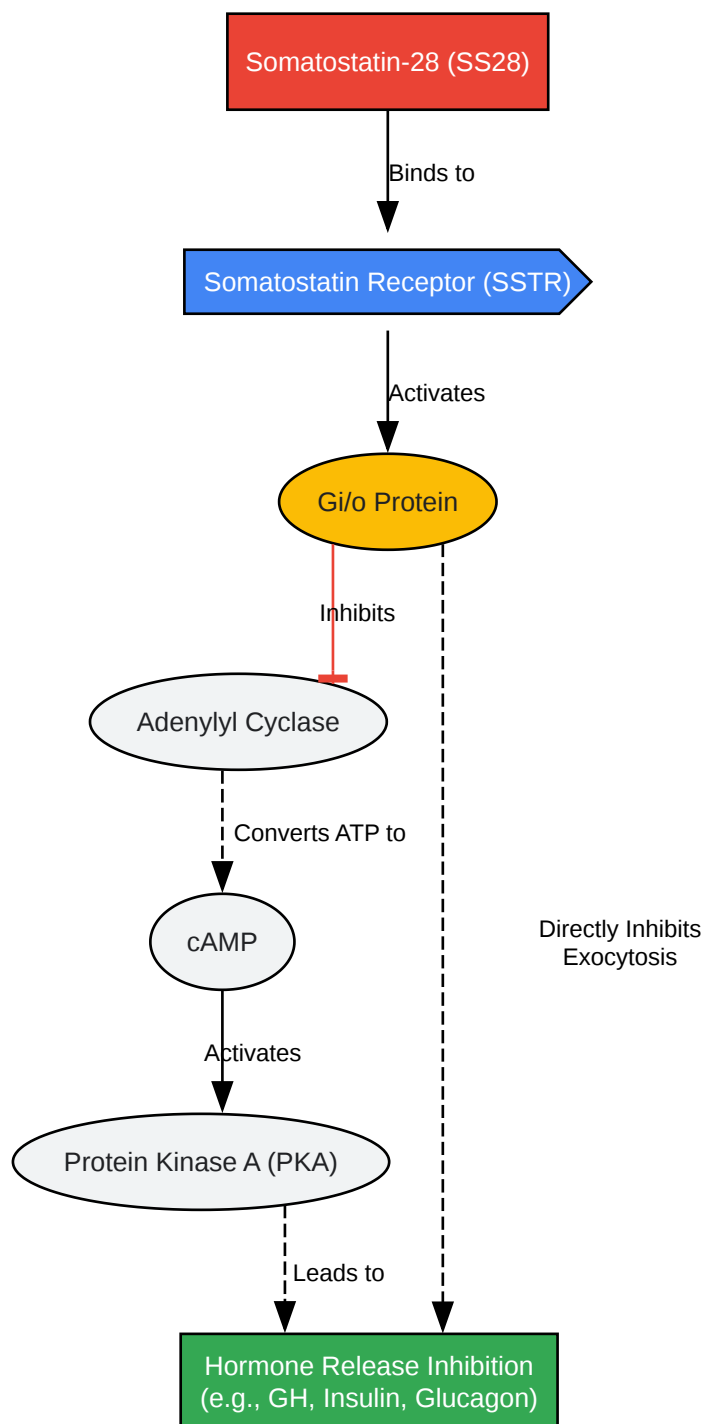
SS28 in the sample.

- **Stop Reaction:** Add a stop solution to terminate the enzymatic reaction. This will typically change the color of the solution.
- **Data Acquisition:** Read the absorbance of each well at a specific wavelength (usually 450 nm) using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of **SS28** in the samples.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of **SS28**, the following diagrams have been generated using Graphviz.





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